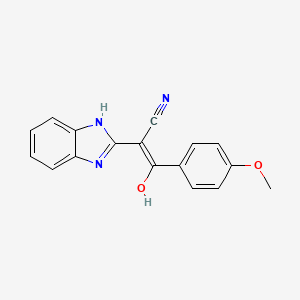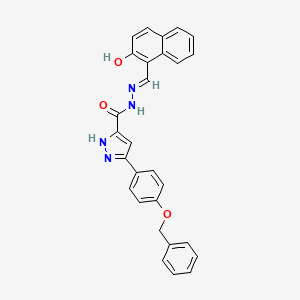![molecular formula C23H16Cl2N2O2S B11668845 (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11668845.png)
(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by its unique molecular structure, which includes chloroaniline and chlorophenyl groups, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-chloroaniline with a thiazole derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thiazole ring. The presence of the chlorophenyl group is introduced through a nucleophilic substitution reaction, where a chlorophenylmethoxy group is attached to the thiazole ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the careful control of temperature, pressure, and pH to ensure high yield and purity. Solvent extraction and recrystallization are commonly used to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the thiazole ring or the aniline group is oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Substitution: The chloro groups in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers are exploring its ability to inhibit the growth of various pathogens and cancer cells.
Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical products. Its unique properties make it suitable for use in coatings, adhesives, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- (5E)-2-(2-bromoanilino)-5-[[4-[(2-bromophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
- (5E)-2-(2-fluoroanilino)-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one
Comparison: Compared to its similar compounds, (5E)-2-(2-chloroanilino)-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one is unique due to the presence of chloro groups, which can influence its reactivity and biological activity. The chloro groups can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C23H16Cl2N2O2S |
|---|---|
Molekulargewicht |
455.4 g/mol |
IUPAC-Name |
(5E)-2-(2-chlorophenyl)imino-5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H16Cl2N2O2S/c24-18-6-2-1-5-16(18)14-29-17-11-9-15(10-12-17)13-21-22(28)27-23(30-21)26-20-8-4-3-7-19(20)25/h1-13H,14H2,(H,26,27,28)/b21-13+ |
InChI-Schlüssel |
FDZCAUQHSISCTE-FYJGNVAPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=NC4=CC=CC=C4Cl)S3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-1-(2-oxo-2-phenylethoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11668768.png)
![ethyl 4-(3-{(E)-[1-(4-fluorophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11668771.png)

![N-(5-{[(2-fluorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide](/img/structure/B11668780.png)
![3-(3-iodo-9H-carbazol-9-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11668785.png)
![(5Z)-5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11668786.png)
![(5E)-3-Benzyl-5-({2-[(2,4-dichlorophenyl)methoxy]phenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668787.png)
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11668789.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-4,6-dimethylpyrimidine](/img/structure/B11668791.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]hexanamide](/img/structure/B11668808.png)
![4-(2-{[(2-Bromobenzyl)sulfanyl]acetyl}carbohydrazonoyl)-2-methoxyphenyl methyl carbonate](/img/structure/B11668812.png)

![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide](/img/structure/B11668832.png)
